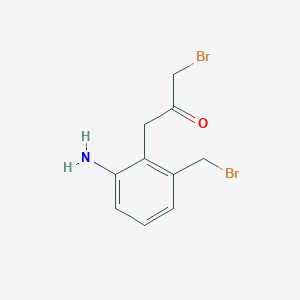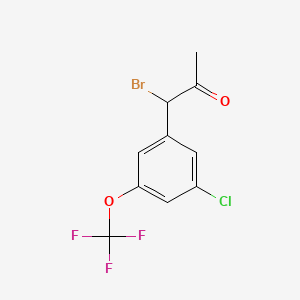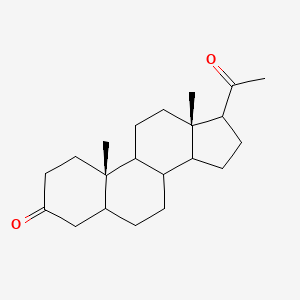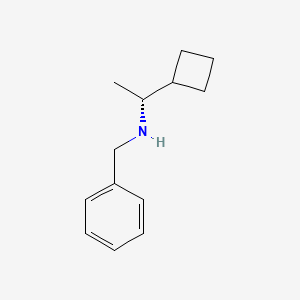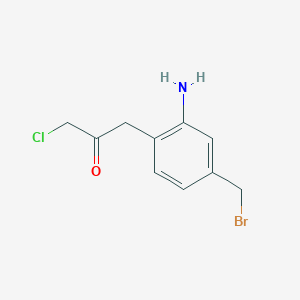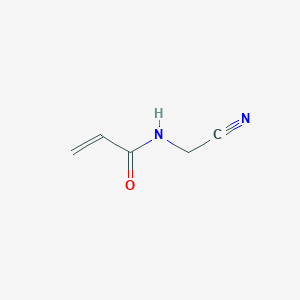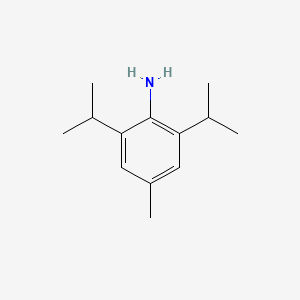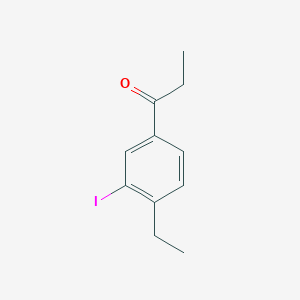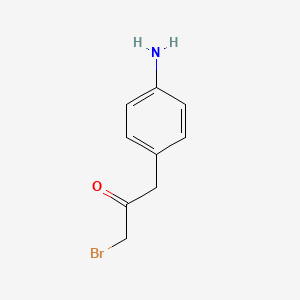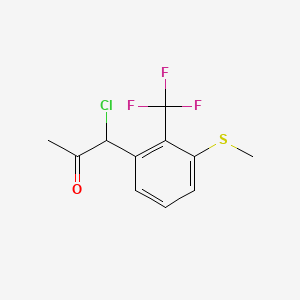![molecular formula C10H8BrNO2 B14058352 (R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile is an organic compound with a complex structure that includes a bromomethyl group, a dihydrobenzo[b][1,4]dioxine ring, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile typically involves multiple steps, starting from readily available precursors One common method involves the bromination of a suitable precursor, followed by cyclization to form the dihydrobenzo[b][1,4]dioxine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The dihydrobenzo[b][1,4]dioxine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学的研究の応用
®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The dihydrobenzo[b][1,4]dioxine ring and carbonitrile group can also participate in various chemical interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
®-3-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
®-3-(Methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile: Lacks the halogen atom, resulting in different reactivity.
®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile is unique due to the presence of the bromomethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
(3R)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine-6-carbonitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-4-8-6-13-9-2-1-7(5-12)3-10(9)14-8/h1-3,8H,4,6H2/t8-/m0/s1 |
InChIキー |
ZLZNYLRQDOZUST-QMMMGPOBSA-N |
異性体SMILES |
C1[C@@H](OC2=C(O1)C=CC(=C2)C#N)CBr |
正規SMILES |
C1C(OC2=C(O1)C=CC(=C2)C#N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


